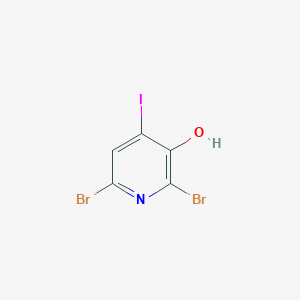

2,6-Dibromo-4-iodopyridin-3-ol

説明

2,6-Dibromo-4-iodopyridin-3-ol is a halogenated pyridine derivative characterized by bromine substituents at positions 2 and 6, an iodine atom at position 4, and a hydroxyl group at position 3. The heavy halogen substituents (Br and I) enhance its molecular polarizability and may influence its reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

特性

IUPAC Name |

2,6-dibromo-4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2INO/c6-3-1-2(8)4(10)5(7)9-3/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOZSTKGYDPHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621958 | |

| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478148-75-3 | |

| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-iodopyridin-3-ol typically involves the halogenation of pyridin-3-ol. One common method includes the reaction of 2,6-dibromopyridin-3-ol with iodine in the presence of sodium bicarbonate in water at room temperature for 120 hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production of 2,6-Dibromo-4-iodopyridin-3-ol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 2,6-Dibromo-4-iodopyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .

科学的研究の応用

2,6-Dibromo-4-iodopyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,6-Dibromo-4-iodopyridin-3-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2,6-Dibromo-4-iodopyridin-3-ol can be contextualized by comparing it with related pyridine derivatives documented in the Catalog of Pyridine Compounds (2017) and other literature. Below is a detailed analysis:

Table 1: Structural Comparison of Halogenated Pyridine Derivatives

Key Differences and Implications:

Halogen Substitution Patterns: The target compound’s iodine at position 4 distinguishes it from 2,6-Dibromo-5-iodopyridin-3-ol (iodine at position 5). Compared to 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol, the replacement of chlorine with bromine at positions 2 and 6 increases steric bulk and electron-withdrawing effects, which could reduce solubility but enhance stability in oxidative conditions .

Functional Group Diversity :

- The hydroxymethyl (-CH₂OH) group in the dichloro analog introduces a hydrophilic moiety absent in the target compound. This group may improve aqueous solubility, making the dichloro derivative more suitable for biological assays or solution-phase chemistry .

- The hydroxyl (-OH) group at position 3 in all three compounds provides a site for hydrogen bonding, which could influence crystal packing (as analyzed via tools like Mercury CSD 2.0 ) or coordination to metal ions .

Predicted Physicochemical Properties :

- Molecular Weight : The target compound (Br, I) has a higher molecular weight (~467 g/mol) compared to the dichloro analog (~328 g/mol), affecting its volatility and chromatographic behavior.

- Reactivity : Bromine and iodine’s lower electronegativity (vs. chlorine) may slow nucleophilic displacement but enhance halogen-bonding interactions in crystal engineering .

Research Findings and Methodological Context:

- Structural Analysis : Tools like SHELX and Mercury are critical for resolving crystallographic details (e.g., bond lengths, angles) and comparing packing motifs. For example, Mercury’s Materials Module could quantify differences in intermolecular interactions (e.g., halogen∙∙∙halogen vs. hydrogen bonds) between these compounds .

- Synthetic Utility : While direct data on the target compound’s reactivity is lacking, the dichloro analog’s hydroxymethyl group suggests divergent reactivity, such as participation in esterification or etherification reactions .

生物活性

2,6-Dibromo-4-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂INO. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The presence of bromine and iodine atoms on the pyridine ring enhances its reactivity and interaction with biological targets, making it a valuable compound for drug development and organic synthesis.

The synthesis of 2,6-Dibromo-4-iodopyridin-3-ol typically involves the bromination of pyridine derivatives followed by iodination. One common synthetic route includes:

- Bromination : 2,6-Dibromopyridin-3-ol is treated with iodine in the presence of sodium bicarbonate.

- Iodination : The resulting compound is further processed with hydrochloric acid to yield the final product.

The overall reaction can be summarized as follows:

The biological activity of 2,6-Dibromo-4-iodopyridin-3-ol is primarily attributed to its ability to interact with various biomolecules through halogen bonding and other non-covalent interactions. These interactions can modulate biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that halogenated pyridines, including 2,6-Dibromo-4-iodopyridin-3-ol, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus , suggesting its potential as an antimicrobial agent .

Anticancer Potential

Preliminary studies have also explored the anticancer properties of 2,6-Dibromo-4-iodopyridin-3-ol. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF7 , indicating its potential as a chemotherapeutic agent . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by 2,6-Dibromo-4-iodopyridin-3-ol. Research has shown that this compound can inhibit certain kinases involved in cancer progression, thereby hindering tumor growth and metastasis . This property positions it as a candidate for further development in targeted cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,6-Dibromo-5-iodopyridin-3-ol | Bromine and iodine substitutions | Enhanced reactivity due to different positions of halogens |

| 2-Bromo-5-iodopyridin-3-ol | Bromine instead of dibromine | Different electrophilic properties |

| 2,6-Dibromo-4-Iodopyridin-3-Ol | Two bromines and one iodine | Increased steric hindrance affecting reactivity |

| 4-Iodopyridin-2(1H)-one | Iodine at a different position | Distinct reactivity patterns |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of 2,6-Dibromo-4-iodopyridin-3-ol against multidrug-resistant bacterial strains. The compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Cell Apoptosis : Research documented in Cancer Letters demonstrated that treatment with 2,6-Dibromo-4-Iodopyridin-3-Ol resulted in significant apoptosis in cultured cancer cells. Flow cytometry analysis confirmed increased levels of active caspases post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。